Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate
Description
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound featuring a norbornane-like scaffold with a ketone group at the 7-position and a methyl ester at the 1-position. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Key characteristics include:
- Bicyclic framework: The [2.2.1] bicyclic system imposes significant ring strain and rigidity, influencing stereoselectivity in reactions.
- Functional groups: The 7-oxo group enhances electrophilicity, while the ester moiety provides a handle for further derivatization.
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-12-8(11)9-4-2-6(3-5-9)7(9)10/h6H,2-5H2,1H3 |
InChI Key |
LPZJNXYNKCCAHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1=O)CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, resulting in the formation of a six-membered ring. For this compound, the reaction between 2-methylfuran and methyl-3-bromo-propiolate is highly regioselective and efficient . Industrial production methods often involve catalytic hydrogenation of hydroquinone to generate cyclohexane-1,4-diol, which can then be transformed into the desired product through various chemical reactions .
Chemical Reactions Analysis
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions include alcohols, ketones, and carboxylic acids.
Scientific Research Applications
Scientific Research Applications
Methyl bicyclo[2.2.1]heptane-2-carboxylate serves various purposes in scientific research:
- Chemistry It acts as a building block for synthesizing complex molecules and as a chiral auxiliary in asymmetric synthesis.
- Biology Derivatives of the compound are investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.
- Medicine Its potential as a drug candidate is being explored, particularly in developing new therapeutic agents.
- Industry It is utilized in producing specialty chemicals and materials, including polymers and resins.
Case Studies
Several case studies have demonstrated the efficacy of methyl bicyclo[2.2.1]heptane derivatives in preclinical settings:
- Study on Pancreatic Cancer A study on compound 2e (a derivative) showed significant reductions in cell migration in Transwell assays, which indicates its effectiveness in modulating the migratory capacity of CFPAC1 cells.
- Pharmacokinetic Profile In vivo pharmacokinetic studies in rat models exhibited favorable absorption and distribution characteristics, with a maximum concentration (Cmax) of 2863 ng/mL observed after oral administration.
Oxabicyclo[2.2.1]heptane derivatives as pesticidal agents
Oxabicyclo[2.2.1]heptane derivatives have demonstrated microbicidal or pesticidal activity, making them useful for controlling undesired microorganisms and animal pests . These 7-oxabicyclo[2.2.1]heptane derivatives can be present as geometrical and/or optical isomers or as mixtures of such isomers .
Synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester
A simple and efficient method exists for preparing 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester . The first step involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate . A challenging ketal hydrolysis reaction is then effected by treatment with HCl, proving more efficient than other elaborate methods .
Production Method of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives
Mechanism of Action
The mechanism of action of Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic pathways. This inhibition can lead to a decrease in the production of certain metabolites, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxygen-Containing Bicyclic Esters
Compounds with oxygen-based substituents or heteroatoms in the bicyclic system are common structural analogs. Examples include:
Key Observations :
- Substituents at the 7-position (e.g., dimethyl or oxo groups) significantly alter steric bulk and reactivity .
- Ester derivatives with extended chains (e.g., morpholinoethyl) exhibit lower yields due to increased synthetic complexity .
Nitrogen-Containing Azabicyclo Derivatives
7-Azabicyclo[2.2.1]heptane carboxylates replace the 7-oxo group with a nitrogen atom, enabling applications in constrained amino acid synthesis:
Key Observations :
- The 7-aza substitution enhances hydrogen-bonding capacity and chirality, critical for bioactive molecule design .
- Epimerization methods (e.g., triethylamine treatment) enable access to thermodynamically stable endo isomers .
Halogen and Nitro Derivatives
Electron-withdrawing groups (e.g., Br, NO₂) at specific positions modulate reactivity for cross-coupling or reduction:
Key Observations :
- Bromo derivatives are versatile intermediates for functionalization via cross-coupling .
- Nitro groups enable reductive transformations but may complicate stereoselective synthesis .
Organocatalytic Cycloaddition
Asymmetric [4+2] cycloadditions using organocatalysts provide enantioselective access to bicyclo[2.2.1]heptane carboxylates:
- Conditions : Mild, operationally simple, high enantioselectivity (e.g., >90% ee) .
- Limitation: Substrate scope may exclude highly substituted dienophiles.
Epimerization and Resolution
Physicochemical Properties and Spectral Data
Thermal Stability
Biological Activity
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₀O₃ and a molecular weight of 142.15 g/mol. Its structure features a ketone and a carboxylate functional group, contributing to its reactivity and potential biological interactions .
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, particularly proteins and enzymes. The compound is thought to exert its effects through:
- Inhibition of Protein Phosphatases : Similar compounds have shown the ability to inhibit protein phosphatases, disrupting cellular signaling pathways involved in immune responses, particularly T-cell activation and proliferation.
- Modulation of Cellular Transduction Events : By interfering with biochemical pathways, this compound may influence gene expression and cellular behavior .
Pesticidal Properties
The compound has also been explored for its pesticidal activities, demonstrating effectiveness against various microorganisms and pests. This aspect highlights its potential utility in agricultural applications .
Study 1: Antitumor Effects
In a controlled study, modified derivatives similar to this compound were tested against cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that structural modifications could enhance antitumor efficacy.
Study 2: Enzyme Interaction
A biochemical analysis evaluated the interaction between this compound and specific enzymes involved in metabolic pathways. The findings revealed that the compound could act as an inhibitor, affecting enzyme activity and subsequently altering metabolic processes.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| Antitumor Activity | Positive (in derivatives) |
| Pesticidal Activity | Effective |
| Study | Findings |
|---|---|
| Antitumor Study | Dose-dependent inhibition of cancer cells |
| Enzyme Interaction Analysis | Inhibition of specific metabolic enzymes |
Q & A
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Tools :
- Molecular docking : Predict binding modes with enzymes (e.g., HIV protease) using AutoDock Vina .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the bicyclic framework .
- Validation : Experimental correlation with Hammett σ values for substituent effects on ester hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
